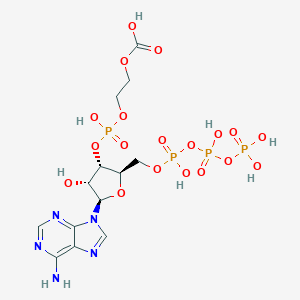
Phosphoglyceroyl-ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoglyceroyl-ATP (PG-ATP) is a molecule that plays a crucial role in energy transfer within cells. It is synthesized through a complex process involving multiple enzymes and metabolic pathways. Scientific research has shown that PG-ATP has various applications in the field of biochemistry and physiology, as it is involved in many cellular processes.
作用機序
Phosphoglyceroyl-ATP works by transferring energy within cells. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
生化学的および生理学的効果
Phosphoglyceroyl-ATP has various biochemical and physiological effects. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
実験室実験の利点と制限
One of the advantages of using Phosphoglyceroyl-ATP in lab experiments is that it is involved in many cellular processes. This makes it a useful tool for studying the biochemistry and physiology of cells. However, one of the limitations of using Phosphoglyceroyl-ATP in lab experiments is that it is difficult to synthesize. This can make it challenging to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments.
将来の方向性
There are many future directions for research on Phosphoglyceroyl-ATP. One area of research is the role of Phosphoglyceroyl-ATP in cancer cells. Cancer cells have different metabolic pathways than normal cells, and Phosphoglyceroyl-ATP may play a role in these pathways. Another area of research is the development of new methods for synthesizing Phosphoglyceroyl-ATP. This could make it easier to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments. Finally, research could be done on the use of Phosphoglyceroyl-ATP as a potential therapeutic target for various diseases.
合成法
Phosphoglyceroyl-ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. The synthesis of Phosphoglyceroyl-ATP begins with the conversion of glucose to pyruvate, which is then converted to phosphoenolpyruvate (PEP) by the enzyme pyruvate kinase. PEP is then converted to 2-phosphoglycerate (2PG) by the enzyme enolase. 2PG is then converted to 3-phosphoglycerate (3PG) by the enzyme phosphoglycerate kinase. Finally, 3PG is converted to Phosphoglyceroyl-ATP by the enzyme ATP synthase.
科学的研究の応用
Phosphoglyceroyl-ATP has various scientific research applications, as it is involved in many cellular processes. One of the most important applications of Phosphoglyceroyl-ATP is in the field of biochemistry. Phosphoglyceroyl-ATP is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
特性
CAS番号 |
124199-67-3 |
|---|---|
製品名 |
Phosphoglyceroyl-ATP |
分子式 |
C13H21N5O19P4 |
分子量 |
675.22 g/mol |
IUPAC名 |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
同義語 |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



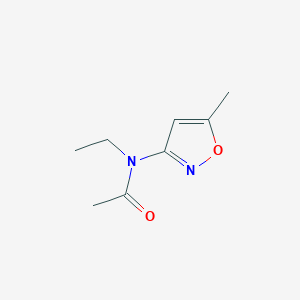
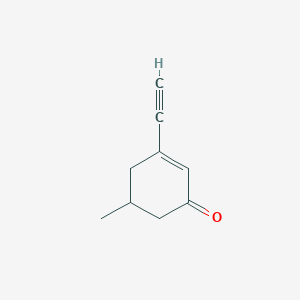
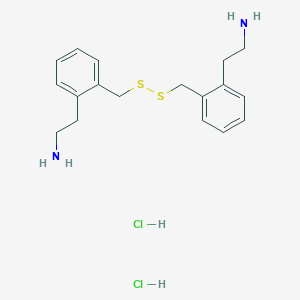
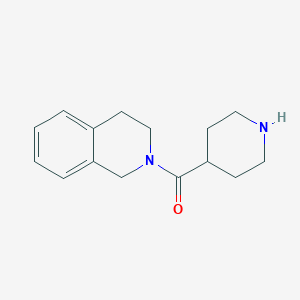
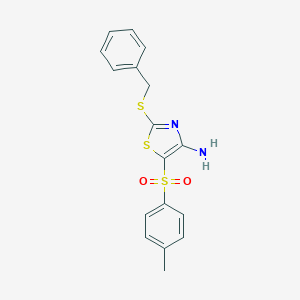
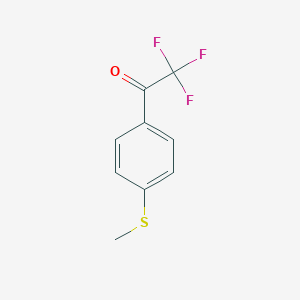
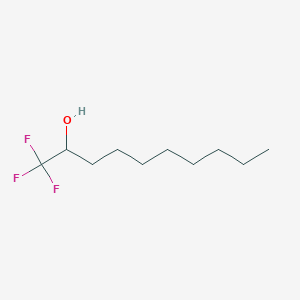
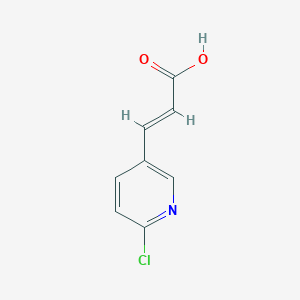
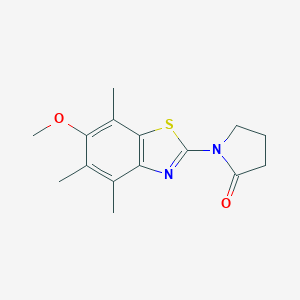
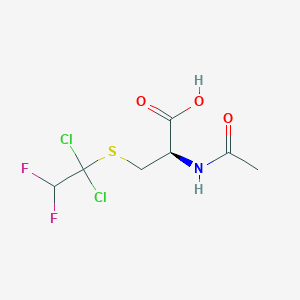
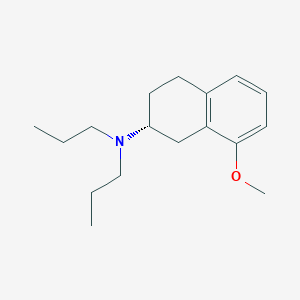
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
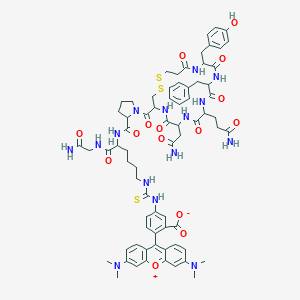
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)